TAK-041

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

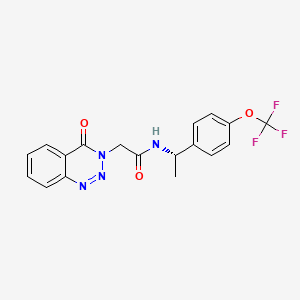

TAK-041は、経口投与可能な、Gタンパク質共役受容体139(GPR139)の低分子アゴニストです。 この化合物は、統合失調症および社会的認知機能障害に関連する他の障害に関連する症状の治療において、前臨床研究で有望な結果を示しています .

準備方法

TAK-041の合成は、容易に入手可能な出発物質から始まる一連の化学反応を含みます。 合成経路には、ベンゾトリアジノンコアの形成、続いてトリフルオロメトキシフェニル基とアセトアミド基を導入するための官能基化が含まれます . 反応条件は通常、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます。 This compoundの工業生産方法は、化合物の品質と一貫性を維持しながら生産を拡大するために、これらの合成ステップの最適化を伴う可能性が高いです .

化学反応の分析

TAK-041は、次のようないくつかのタイプの化学反応を受けます。

酸化: this compoundは、オキソトリアジン部分に縮合したベンゼン環でヒドロキシル化される可能性があります。

抱合: ヒドロキシル化された生成物は、硫酸塩、グルクロン酸、グルタチオン抱合などのさらなる反応を受けることができます. これらの反応は、化合物の代謝と排泄にとって重要です。

これらの反応から生成される主な生成物には、ヒドロキシル化誘導体、硫酸塩およびグルクロン酸抱合体、システインS抱合体が含まれます .

科学研究への応用

This compoundには、いくつかの科学研究への応用があります。

化学: This compoundは、GPR139の薬理学とそのさまざまな生理学的プロセスにおける役割を研究するためのツール化合物として役立ちます.

生物学: 動物モデルでは、this compoundは社会的相互作用と認知機能を改善することが示されており、社会的および認知的欠損を研究するための貴重な化合物となっています.

医学: this compoundは、統合失調症に関連する陰性症状の潜在的な治療法として検討されています。

産業: This compoundのユニークな薬理学的プロファイルは、GPR139を標的とする新しい治療薬の開発のための候補となっています.

科学的研究の応用

Phase 1 Trials

A notable Phase 1 study assessed the safety, tolerability, and pharmacokinetics of TAK-041 in healthy adults and patients with stable schizophrenia. The study revealed that this compound had a linear pharmacokinetics profile with rapid absorption and a long half-life ranging from 170 to 302 hours across various doses tested. No serious adverse events were reported, indicating a favorable safety profile .

Efficacy in Schizophrenia

This compound has shown promise in alleviating negative symptoms of schizophrenia. In animal models, it has been demonstrated to reverse social interaction deficits and reduce anxiety-like behaviors. These findings suggest that this compound could significantly improve the quality of life for individuals suffering from schizophrenia by targeting symptoms that current antipsychotics do not adequately address .

Pharmacodynamics and Mechanism of Action

This compound's action on GPR139 leads to increased levels of c-fos expression in the habenula, a brain region associated with mood regulation and cognitive function. Studies indicate that chronic dosing does not lead to desensitization of this pathway, suggesting sustained efficacy over time . Furthermore, microdialysis studies have shown that this compound effectively reduces amphetamine-induced dopamine release in the nucleus accumbens, highlighting its potential to modulate dopaminergic activity in a clinically relevant manner .

Data Tables

| Study Phase | Population | Key Findings | Safety Profile |

|---|---|---|---|

| Phase 1 | Healthy Adults | Linear pharmacokinetics; long half-life | No serious adverse events |

| Phase 1 | Patients with Schizophrenia | Potential improvement in anxiety-depression scales | Generally well tolerated |

| Preclinical | Rodent Models | Reversal of social deficits; reduced anxiety-like behavior | Effective modulation of dopamine release |

Case Studies

- Case Study on Social Interaction Deficits :

- Phase 1 Efficacy Assessment :

作用機序

TAK-041は、気分調節や社会行動に関与する脳領域である視床下部で高度に発現している孤児型Gタンパク質共役受容体であるGPR139のアゴニストとして作用することで効果を発揮します . GPR139を活性化することにより、this compoundは視床下部ニューロンの活動を調節し、神経伝達物質の放出とニューロンのシグナル伝達経路の変化をもたらします。 このメカニズムは、社会的相互作用と認知機能を改善する際の治療効果の基礎にあると考えられています .

類似の化合物との比較

This compoundは、強力で選択的な活性、および中枢神経系への浸透能力により、GPR139アゴニストの中でユニークです . 類似の化合物には、研究目的で開発された他のGPR139アゴニストが含まれますが、this compoundは臨床的可能性とよく特徴付けられた薬理学的プロファイルで際立っています . 他の類似の化合物には、NBI-1065846およびその他のベンゾトリアジノンベースのGPR139アゴニストが含まれます .

類似化合物との比較

TAK-041 is unique among GPR139 agonists due to its potent and selective activity, as well as its ability to penetrate the central nervous system . Similar compounds include other GPR139 agonists that have been developed for research purposes, but this compound stands out for its clinical potential and well-characterized pharmacological profile . Other similar compounds include NBI-1065846 and other benzotriazinone-based GPR139 agonists .

生物活性

TAK-041, also known as NBI-1065846, is an investigational small-molecule agonist of the G-protein-coupled receptor 139 (GPR139). This compound is primarily being explored for its potential therapeutic effects on the negative symptoms of schizophrenia, a chronic psychiatric disorder that significantly impacts social functioning and quality of life. The biological activity of this compound has been evaluated through various preclinical and clinical studies, demonstrating its ability to modulate dopamine release and improve cognitive and social deficits associated with schizophrenia.

This compound acts as an agonist for GPR139, a receptor that is expressed in several brain regions, including the medial habenula, hypothalamus, and basal ganglia. Activation of GPR139 is believed to influence dopaminergic signaling pathways, which are crucial for motivation, reward processing, and cognitive functions. Research indicates that this compound can enhance endogenous dopamine release in response to stimuli that typically elevate dopamine levels, such as amphetamine administration.

Key Findings from Research

- Dopamine Modulation : A study utilizing [^11C]PHNO PET imaging demonstrated that this compound significantly attenuates the decrease in binding potential induced by d-amphetamine, indicating its role in modulating dopamine release in critical brain regions such as the putamen and ventral striatum .

- Social Interaction Improvement : In preclinical models, this compound has shown promise in improving social interaction behaviors in rodents, suggesting its potential efficacy in addressing social withdrawal often observed in schizophrenia patients .

- Clinical Safety and Efficacy : A phase 1 clinical trial assessed the safety and pharmacokinetics of this compound in healthy volunteers and individuals with schizophrenia. The results indicated a favorable safety profile with no serious adverse events reported. Moreover, there was a noted improvement in anxiety and depression scales among patients receiving this compound as an adjunct to antipsychotic therapy .

Pharmacokinetics

This compound exhibits a nearly linear pharmacokinetic profile characterized by rapid absorption and a long half-life ranging from 170 to 302 hours across various doses tested. This extended half-life may facilitate once-daily dosing regimens, enhancing patient compliance .

| Pharmacokinetic Parameter | Value |

|---|---|

| Half-life | 170 - 302 hours |

| Bioavailability | Similar for tablet and oral suspension |

| Systemic exposure | 22 - 30% lower in schizophrenia patients compared to healthy volunteers |

Phase 1 Study Overview

A phase 1 study aimed to evaluate the safety, tolerability, and pharmacokinetics of this compound involved multiple parts:

- Part 1 : Single-rising-dose study in healthy adults.

- Part 2 : Multiple-rising-dose study assessing plasma exposure.

- Part 3 : Comparison of bioavailability between tablet formulation and oral suspension.

- Part 4 : Repeat multiple-dose study in patients with stable schizophrenia.

The study concluded that this compound was well tolerated with no serious adverse events reported. Exploratory efficacy assessments suggested potential benefits on negative symptoms associated with schizophrenia .

Proof of Activity Study

A randomized double-blind placebo-controlled study was conducted to evaluate the effects of this compound on motivational anhedonia when used as an add-on therapy to second-generation antipsychotics. This study enrolled participants experiencing stable schizophrenia symptoms and aimed to assess improvements in motivation and pleasure-related behaviors .

特性

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O3/c1-11(12-6-8-13(9-7-12)28-18(19,20)21)22-16(26)10-25-17(27)14-4-2-3-5-15(14)23-24-25/h2-9,11H,10H2,1H3,(H,22,26)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGLECLGVQRPPI-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。